6-(4-methoxyphenyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione
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Overview
Description
6-(4-METHOXYPHENYL)-3-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperazine ring, and an imidazo[1,5-b][1,2,4]triazole core
Preparation Methods
The synthesis of 6-(4-METHOXYPHENYL)-3-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The reaction between 1-(2-methoxyphenyl)piperazine and oxetane in the presence of a catalyst such as Yb(OTf)3 in acetonitrile forms the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol.
Cyclization and Functionalization: The intermediate undergoes cyclization and functionalization reactions to form the imidazo[1,5-b][1,2,4]triazole core.
Chemical Reactions Analysis
6-(4-METHOXYPHENYL)-3-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE undergoes various chemical reactions, including:
Scientific Research Applications
6-(4-METHOXYPHENYL)-3-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a ligand for alpha1-adrenergic receptors, which are targets for treating conditions such as hypertension and cardiac arrhythmias.
Pharmacology: It is investigated for its potential therapeutic effects in neurological conditions, including Alzheimer’s disease and depression.
Biological Studies: The compound’s interactions with various biological targets are explored using in silico docking simulations and molecular dynamics studies.
Mechanism of Action
The mechanism of action of 6-(4-METHOXYPHENYL)-3-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE involves its binding to specific molecular targets, such as alpha1-adrenergic receptors. This binding leads to the modulation of receptor activity, resulting in therapeutic effects such as vasodilation and reduced blood pressure . The compound’s interactions with other receptors and enzymes are also being studied to understand its broader pharmacological profile .
Comparison with Similar Compounds
Similar compounds to 6-(4-METHOXYPHENYL)-3-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE include:
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist used to manage hypertension.
These compounds share structural similarities and target the same receptors, but they differ in their pharmacokinetic profiles and specific therapeutic applications .
Properties
Molecular Formula |
C24H26N6O5 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione |
InChI |
InChI=1S/C24H26N6O5/c1-34-18-9-7-17(8-10-18)28-15-21-25-23(32)29(30(21)24(28)33)16-22(31)27-13-11-26(12-14-27)19-5-3-4-6-20(19)35-2/h3-10H,11-16H2,1-2H3 |
InChI Key |
RBUGFYHWLRDTQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=NC(=O)N(N3C2=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Origin of Product |
United States |
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